molecular formula C17H18N2O3S B2581125 N-((4-hydroxychroman-4-yl)methyl)-2-(methylthio)nicotinamide CAS No. 1396793-87-5

N-((4-hydroxychroman-4-yl)methyl)-2-(methylthio)nicotinamide

Numéro de catalogue B2581125
Numéro CAS: 1396793-87-5
Poids moléculaire: 330.4
Clé InChI: CJLQMJVUJLYQAH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-((4-hydroxychroman-4-yl)methyl)-2-(methylthio)nicotinamide, also known as HCMN, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. HCMN is a nicotinamide derivative that has been synthesized using a unique method and has shown promising results in various biochemical and physiological studies. In

Applications De Recherche Scientifique

Corrosion Inhibition

Research on nicotinamide derivatives, such as N-nicotinoylbenzimidothioic acid and N-(4-(methylthio)benzylidene)nicotinamide, has shown their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid solution. These compounds demonstrate mixed-type corrosion inhibition behavior and their adsorption on mild steel surfaces follows the Langmuir isotherm model, indicating potential applications in materials science and engineering (Chakravarthy, Mohana, & Kumar, 2014).

Cancer Research

NNMT plays a significant role in the regulation of metabolic pathways and is highly expressed in various cancers, making it a potential target for cancer therapy. Structural studies have provided insights into how NNMT recognizes and catalyzes its substrates, opening avenues for designing specific inhibitors that could be used in cancer treatment (Peng et al., 2011).

Metabolic Disorders

NNMT's overexpression has been linked to obesity, type 2 diabetes, and other metabolic diseases. Inhibitors of NNMT have shown potential in reducing metabolic syndrome symptoms, suggesting that targeting NNMT could be a therapeutic strategy for managing these conditions (Kannt et al., 2018).

Drug Discovery

The development of high-affinity alkynyl bisubstrate inhibitors for NNMT showcases the progress in designing potent and selective inhibitors for therapeutic applications. These inhibitors have shown potential in the treatment of diseases associated with NNMT overexpression, emphasizing the importance of NNMT as a drug target (Policarpo et al., 2019).

Propriétés

IUPAC Name

N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-2-methylsulfanylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-23-16-12(5-4-9-18-16)15(20)19-11-17(21)8-10-22-14-7-3-2-6-13(14)17/h2-7,9,21H,8,10-11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJLQMJVUJLYQAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)NCC2(CCOC3=CC=CC=C32)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.